1-Chloroisoquinoline-5-sulfonic acid
Overview
Description
1-Chloroisoquinoline-5-sulfonic acid is a chemical compound with the molecular formula C9H6ClNO3S . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline-5-sulfonic acid consists of a chloroisoquinoline core with a sulfonic acid group attached . The molecular weight of this compound is 243.66 g/mol .
Physical And Chemical Properties Analysis
1-Chloroisoquinoline-5-sulfonic acid has several physical and chemical properties associated with its structure. It has a molecular weight of 243.67 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data .
Scientific Research Applications
Mn-Catalyzed Cross-Coupling
The compound has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . This process involves the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic molecules.
Pd-Catalyzed Cross-Coupling
It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters . This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials due to its efficiency and versatility.
Homocoupling Reaction
Furthermore, it has been used in a homocoupling reaction to yield bis-isoquinoline . Each enantiomer of the resulting bis-isoquinoline might be very useful as a chiral ligand for asymmetric synthesis.
Preparation of Aminoisoquinolinylurea Derivatives
1-Chloroisoquinoline-5-sulfonic acid is used in the preparation of new aminoisoquinolinylurea derivatives . These derivatives show antiproliferative activity against melanoma cell lines, indicating potential applications in cancer therapy.
Control of Storage Age and Stability of Unstable Boronic Acids
The compound can also be applied to the control of storage age and stability of unstable boronic acids . This is particularly important in the field of organic synthesis, where boronic acids are commonly used reagents.
Parent Drug for Fasudil
The compound is a parent drug for Fasudil , a potent Rho-kinase inhibitor and vasodilator that is used in the treatment of cerebral vasospasm and angina pectoris.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isoquinolines are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Isoquinolines, in general, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Isoquinolines are involved in a variety of biochemical pathways, including those related to fatty acid metabolism
Result of Action
As a compound useful in organic synthesis , it may have various effects depending on the specific context of its use.
properties
IUPAC Name |
1-chloroisoquinoline-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQPVNODELDKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547823 | |
Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-5-sulfonic acid | |
CAS RN |
105627-80-3 | |
Record name | 1-Chloroisoquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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